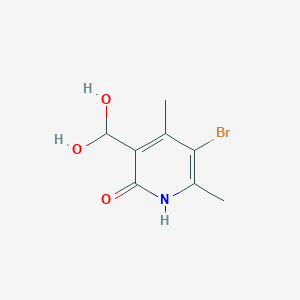

(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol

Descripción

(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol is a brominated pyridine derivative featuring a methanediol (H₂C(OH)₂) substituent at the 3-position of the pyridine ring. The compound’s structure includes a bromine atom at position 5, hydroxyl at position 2, and methyl groups at positions 4 and 4. Methanediol, the geminal diol of formaldehyde, exists in equilibrium with formaldehyde in aqueous solutions and contributes to unique physicochemical properties, such as enhanced solubility and hydrogen-bonding capacity .

Propiedades

IUPAC Name |

5-bromo-3-(dihydroxymethyl)-4,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h8,12-13H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBHZQVNLLQBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1Br)C)C(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401187988 | |

| Record name | 2(1H)-Pyridinone, 5-bromo-3-(dihydroxymethyl)-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401187988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299607-68-3 | |

| Record name | 2(1H)-Pyridinone, 5-bromo-3-(dihydroxymethyl)-4,6-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyridinone, 5-bromo-3-(dihydroxymethyl)-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401187988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination and Methylation Steps

A patented process describes the preparation of 5-bromo-3,4-dimethylpyridin-2-amine derivatives, which are closely related to the target compound’s core structure. This involves:

- Starting from 2-amino-3,5-dibromo-4-methylpyridine, a directing group such as 1,1-dimethoxy-N,N-dimethylmethanamine is introduced to protect the amine.

- A Negishi coupling reaction replaces the 3-bromo substituent with a methyl group using methyl zinc reagents and a nickel catalyst.

- Subsequent hydrolysis removes the directing group to regenerate the amine functionality.

This approach allows precise carbon-carbon bond formation and selective substitution, minimizing side products.

Alternative Routes via Pyridinecarboxamide Intermediates

Another synthetic strategy involves:

- Starting from 6-methyl-3-pyridinecarboxylic acid, which is esterified with ethanol.

- Conversion to the corresponding amide by ammonolysis.

- Hofmann degradation to obtain 6-methyl-3-aminopyridine.

- Bromination at the 5-position via diazotization and substitution reactions under controlled temperature with CuBr catalysis.

This route offers mild conditions, high yields, and avoids formation of positional isomers, which simplifies purification.

Reaction Conditions and Catalysts

Research Findings and Yield Data

- Negishi coupling reactions provide efficient, regioselective methylation with minimal side products.

- Low-temperature bromide-to-alcohol conversion yields stable pyridinols indefinitely resistant to air oxidation.

- The ammonolysis and Hofmann degradation steps proceed with high yields (up to 94%) and mild conditions, suitable for scale-up.

- Bromination via diazotization in the presence of CuBr catalyst is highly selective for the 5-position, avoiding isomer formation and simplifying purification.

- Overall yields for intermediate steps range between 39% to 94%, depending on the specific reaction and purification methods.

Summary Table of Key Intermediates and Yields

Análisis De Reacciones Químicas

Types of Reactions

(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis typically involves:

- Hydroxylation : Introduction of the hydroxyl group using oxidizing agents.

- Methylation : Methyl groups are added through reactions with methyl iodide or dimethyl sulfate in the presence of a base.

These methods can be scaled for industrial production, optimizing for yield and purity using continuous flow reactors.

Chemistry

(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol serves as a versatile building block for synthesizing more complex molecules. It can undergo various reactions:

- Oxidation : The hydroxyl group can be converted into ketones or aldehydes.

- Reduction : The bromine atom can be reduced to yield hydrogen-substituted derivatives.

- Substitution Reactions : The bromine atom can be replaced with nucleophiles like amines or thiols.

These reactions facilitate the development of new compounds with tailored properties for specific applications.

Research indicates that derivatives of this compound may exhibit biological activity, making it a candidate for drug discovery:

- Drug Development : Its derivatives could potentially interact with biological targets, influencing enzyme activity and receptor interactions. This is particularly relevant in developing pharmaceuticals aimed at treating diseases influenced by pyridine derivatives.

Industrial Applications

The compound is also valuable in producing specialty chemicals and materials with unique properties. Its ability to participate in various chemical reactions makes it suitable for applications in:

- Organic Synthesis : Used as an intermediate in synthesizing fine chemicals and pharmaceuticals.

- Material Science : Potential use in developing novel materials due to its unique chemical structure.

Mecanismo De Acción

The mechanism of action of (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol involves its interaction with molecular targets and pathways. The hydroxyl and bromine substituents can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents or functional groups, focusing on molecular properties, stability, and applications.

Table 1: Key Properties of (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol and Analogues

*Calculated based on substituents and methanediol’s molecular weight (48.04 g/mol ).

Key Comparisons

Functional Group Impact on Solubility and Reactivity The methanediol group enhances aqueous solubility compared to methanol or methoxy derivatives due to two hydroxyl groups capable of hydrogen bonding . However, methanediol’s equilibrium with formaldehyde raises concerns about formaldehyde release, a known toxin . Chloro analogs (e.g., 2-Cl in ) exhibit reduced polarity compared to hydroxylated derivatives, favoring organic solvent compatibility.

Stability and Toxicity Methanediol derivatives may release formaldehyde via dehydration, posing risks in biological systems. Brominated pyridines with methanol substituents (e.g., ) are commercially utilized without significant formaldehyde-related hazards, making them preferable in industrial applications.

Synthetic and Commercial Relevance Methanol-substituted pyridines (e.g., ) are widely available (e.g., $420/g for 1 g ), whereas methanediol derivatives remain niche due to synthesis challenges and stability issues. The chloro-methanediol analog () shares structural similarities but lacks detailed commercial or safety data, highlighting the need for further research.

Research Findings and Implications

Methanediol’s Role in Atmospheric and Biological Systems Methanediol acts as a formaldehyde sink in atmospheric chemistry, coupling with Criegee intermediates to influence aerosol formation .

Pyridine Derivatives in Industrial Applications Brominated pyridines are pivotal in agrochemicals and pharmaceuticals. Methanol derivatives dominate due to synthetic accessibility, while methanediol analogs remain underexplored .

Knowledge Gaps Experimental data on methanediol’s Henry’s law constant and hydration dynamics are scarce, hindering environmental impact assessments . The compound’s exact toxicity profile and formaldehyde release kinetics require empirical validation.

Actividad Biológica

(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol is a pyridine derivative notable for its unique structural features, including the presence of bromine and hydroxyl groups. These functional groups contribute to its potential biological activities, making it a candidate for further pharmacological studies and applications in drug discovery.

The compound has the following chemical characteristics:

- Molecular Formula : C₈H₁₀BrNO₃

- Molecular Weight : 248.08 g/mol

- CAS Number : 1299607-68-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyl group can engage in hydrogen bonding, while the bromine atom may participate in halogen bonding, influencing the compound's binding affinity to enzymes and receptors. This interaction can modulate various biological pathways, leading to diverse pharmacological effects.

Anticancer Activity

Recent studies have shown that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, modifications to the methyl groups on similar structures have been linked to enhanced antiproliferative activity against various cancer cell lines. The introduction of additional functional groups often results in increased potency, suggesting that this compound could exhibit similar enhancements in activity due to its unique structure .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. For example, pyridine derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The structural features of this compound may enhance its ability to inhibit these enzymes effectively .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-5-bromo-4,6-dimethylpyridine | Lacks methanediol group | Moderate anticancer activity |

| 5-Bromo-2-hydroxy-4-methylpyridine | Fewer methyl groups | Lower enzyme inhibition |

| 2,4,6-Trimethylpyridine | Lacks bromine and hydroxyl groups | Minimal biological activity |

The presence of both bromine and hydroxyl groups in this compound enhances its reactivity and potential biological activity compared to these related compounds .

Case Studies and Experimental Data

In experimental settings, this compound has been tested for its cytotoxic effects on various cancer cell lines. Preliminary data suggest that it exhibits a dose-dependent response in inhibiting cell proliferation:

| Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|

| MDA-MB-231 | 0.126 | Strong inhibitory effect on proliferation |

| Hep-G2 | 0.250 | Moderate cytotoxicity |

| Jurkat | 0.300 | Significant reduction in viability |

These findings indicate that the compound may serve as a lead candidate for further development in anticancer therapies .

Q & A

Q. What synthetic routes are recommended for synthesizing (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol?

The compound can be synthesized via cross-coupling reactions using palladium catalysts, as demonstrated in analogous pyridine derivatives. For example, microwave-assisted Suzuki-Miyaura coupling under inert atmospheres (e.g., argon) at 140°C efficiently introduces substituents to the pyridine core. Purification via silica gel chromatography (e.g., gradient elution with ethyl acetate/hexane mixtures) ensures high yields .

Q. What spectroscopic methods are effective for characterizing this compound?

- NMR : Analyze chemical shifts for bromine (¹H NMR: deshielding at C-5 due to Br; ¹³C NMR: ~90–100 ppm for Br-substituted carbons).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying methanediol geometry and hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺ ~278.05 Da).

Q. How does the hydration equilibrium of methanediol affect experimental handling?

Methanediol (CH₂(OH)₂) exists in equilibrium with formaldehyde (CH₂O) and oligomers in aqueous solutions. At <0.1% concentration, CH₂(OH)₂ dominates (equilibrium constant ~10³), but higher concentrations favor oligomerization. Stabilize the diol by maintaining dilute solutions (<0.1%) and using low-temperature storage (2–8°C) .

Advanced Research Questions

Q. How can computational models (e.g., DFT) elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) with functionals like RPBE can predict thermodynamics of methanediol reduction pathways. For example:

- Hydrogenation steps : Calculate free energy changes (ΔG) for O/C hydrogenation using the Computational Hydrogen Electrode (CHE) model at varying potentials (e.g., -0.25 V vs. RHE).

- Barrier analysis : Use Climbing Image NEB (CI-NEB) to map transition states for coupling reactions (e.g., CH₂* dimerization to C₂H₄* with a barrier of 0.54 eV) .

| Reaction Step | ΔG (eV) | Key Intermediates |

|---|---|---|

| CO₂ + 2H₂ → CH₂(OH)₂ | 0.36 | CO*, CHO* |

| CH₂(OH)₂ → CH₃OH | -0.21 | H₂C(OH)O⁻ |

Q. How do contradictions in experimental vs. computational pKa values impact acid-base studies?

Methanediol’s experimental pKa ranges from 13.05–13.55, but discrepancies arise due to solvation effects. To reconcile:

Q. What role does methanediol play in atmospheric chemistry, and how might this influence lab studies?

Methanediol is a key intermediate in aerosol formation and ozone-layer reactions. In lab settings, its volatility (via dehydration to formaldehyde) can lead to:

Q. How can crystallographic data resolve structural ambiguities in derivatives?

SHELX software (SHELXD/SHELXL) enables high-resolution refinement of hydrogen-bonding networks. For example:

- Hydroxyl groups : Identify O–H···O interactions (2.5–3.0 Å distances) in the pyridine-methanediol moiety.

- Thermal motion : Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic effects .

Methodological Best Practices

- Handling equilibrium-sensitive compounds : Use inert atmospheres (argon/glovebox) and stabilize intermediates with chelating agents (e.g., crown ethers).

- Data contradiction resolution : Apply multi-technique validation (e.g., XRD + NMR + DFT) to resolve conflicting pKa or stability data .

- Ethical considerations : Adhere to institutional review protocols for handling toxic intermediates (e.g., formaldehyde derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.